1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with sulfonyl groups and a biphenyl moiety with a fluorine atom
Preparation Methods
The synthesis of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling of the biphenyl and piperidine moieties: This final step may involve nucleophilic substitution or other coupling reactions to form the desired compound.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety and sulfonyl groups can facilitate binding to hydrophobic pockets and form hydrogen bonds, respectively. The fluorine atom can enhance metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar compounds to 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine include:
1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
1-((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Contains a methyl group instead of a fluorine atom.
1-((4’-Nitro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Features a nitro group in place of the fluorine atom.
The uniqueness of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and stability compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4S2/c1-16(2)15-28(24,25)20-11-13-23(14-12-20)29(26,27)21-9-5-18(6-10-21)17-3-7-19(22)8-4-17/h3-10,16,20H,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMKQQJTZKJAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.